molecular formula C32H42N2O7 B1505713 (R)-5-((S)-1,2-dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one compound with 1-(4-phenethylpiperazin-1-yl)-2-(1-phenylcyclohexyl)ethanone (1:1) CAS No. 36431-82-0

(R)-5-((S)-1,2-dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one compound with 1-(4-phenethylpiperazin-1-yl)-2-(1-phenylcyclohexyl)ethanone (1:1)

Cat. No.: B1505713
CAS No.: 36431-82-0
M. Wt: 566.7 g/mol
InChI Key: ZVMUBEXOERROJV-MGMRMFRLSA-N
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Description

This compound is a 1:1 molecular complex comprising two distinct moieties:

(R)-5-((S)-1,2-dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one: A polyhydroxylated furanone derivative with stereochemical complexity. Similar furanones, such as 3,4-dichloro-5-(S)-(1-menthyloxy)-2(5H)-furanone, are synthesized via nucleophilic substitution reactions using potassium fluoride in tetrahydrofuran (THF) .

1-(4-phenethylpiperazin-1-yl)-2-(1-phenylcyclohexyl)ethanone: A ketone functionalized with a phenethylpiperazine group and a bulky phenylcyclohexyl substituent. Piperazine derivatives are frequently utilized in medicinal chemistry for their pharmacokinetic tunability, as seen in structurally related compounds like 1-(4-(4-aminophenyl)piperazin-1-yl)ethanone, synthesized via microwave-assisted methods .

The 1:1 stoichiometry implies a co-crystalline or salt formation, likely stabilized by hydrogen bonding between the hydroxyl groups of the furanone and the piperazine nitrogen atoms.

Properties

IUPAC Name

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;2-(1-phenylcyclohexyl)-1-[4-(2-phenylethyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O.C6H8O6/c29-25(22-26(15-8-3-9-16-26)24-12-6-2-7-13-24)28-20-18-27(19-21-28)17-14-23-10-4-1-5-11-23;7-1-2(8)5-3(9)4(10)6(11)12-5/h1-2,4-7,10-13H,3,8-9,14-22H2;2,5,7-10H,1H2/t;2-,5+/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMUBEXOERROJV-MGMRMFRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)N2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.C(C(C1C(=C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)(CC(=O)N2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30957770
Record name 2-(1-Phenylcyclohexyl)-1-[4-(2-phenylethyl)piperazin-1-yl]ethan-1-one--hex-1-enofuranos-3-ulose (1/1)
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Molecular Weight

566.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36431-82-0
Record name L-Ascorbic acid, compd. with 1-((1-phenylcyclohexyl)acetyl)-4-(2-phenylethyl)piperazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Phenylcyclohexyl)-1-[4-(2-phenylethyl)piperazin-1-yl]ethan-1-one--hex-1-enofuranos-3-ulose (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Ascorbic acid, compd. with 1-((1-phenylcyclohexyl)acetyl)-4-(2- phenylethyl)piperazine
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Record name L-Ascorbic acid, compd. with 1-((1-phenylcyclohexyl)acetyl)-4-(2- phenylethyl)piperazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-5-((S)-1,2-dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one compound with 1-(4-phenethylpiperazin-1-yl)-2-(1-phenylcyclohexyl)ethanone (1:1) typically involves multiple steps:

    Preparation of L-Ascorbic Acid Derivative: L-Ascorbic acid is first modified to introduce reactive functional groups.

    Synthesis of 1-((1-phenylcyclohexyl)acetyl)-4-(2-phenylethyl)piperazine: This involves the reaction of 1-phenylcyclohexyl ketone with 4-(2-phenylethyl)piperazine under specific conditions.

    Coupling Reaction: The final step involves coupling the modified L-Ascorbic acid with the synthesized piperazine derivative under controlled conditions.

Industrial Production Methods

Industrial production may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly involving the L-Ascorbic acid moiety.

    Reduction: Reduction reactions can also occur, especially in the presence of reducing agents.

    Substitution: Various substitution reactions can take place, particularly on the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of dehydroascorbic acid derivatives, while reduction may yield reduced forms of the piperazine derivative.

Scientific Research Applications

The compound (R)-5-((S)-1,2-dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one (commonly known as ascorbic acid or vitamin C) and its derivative 1-(4-phenethylpiperazin-1-yl)-2-(1-phenylcyclohexyl)ethanone have garnered attention in various scientific research applications. This article explores their applications, particularly focusing on their biochemical roles, therapeutic potentials, and case studies that illustrate their significance in research.

(R)-5-((S)-1,2-dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one

  • Molecular Formula : C6_6H8_8O6_6
  • Molecular Weight : 176.12 g/mol
  • CAS Number : 50-81-7
  • Structure : This compound features a furan ring with hydroxyl groups that contribute to its antioxidant properties.

1-(4-phenethylpiperazin-1-yl)-2-(1-phenylcyclohexyl)ethanone

  • Molecular Formula : C21_{21}H30_{30}N2_2O
  • Molecular Weight : 342.48 g/mol
  • CAS Number : Not specified in the search results.

Antioxidant Properties

Ascorbic acid is widely recognized for its role as a potent antioxidant. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage and various diseases, including cancer and cardiovascular disorders. The antioxidant capacity of ascorbic acid has been extensively studied in vitro and in vivo, demonstrating its effectiveness in reducing oxidative damage in biological systems .

a. Cancer Research

Research indicates that ascorbic acid may enhance the efficacy of certain chemotherapeutic agents while reducing side effects. Its role in modulating redox status can influence tumor growth and metastasis, making it a candidate for adjunctive therapy in cancer treatment .

b. Neurological Disorders

The combination of ascorbic acid with compounds like 1-(4-phenethylpiperazin-1-yl)-2-(1-phenylcyclohexyl)ethanone may have neuroprotective effects. Studies suggest that these compounds can mitigate neuroinflammation and oxidative stress associated with neurodegenerative diseases such as Alzheimer's and Parkinson's .

c. Psychiatric Applications

The piperazine derivative has been explored for its potential antidepressant effects. Research shows that it may influence serotonin pathways, providing a basis for further investigation into its use for mood disorders .

Table 1: Summary of Key Research Findings

StudyFocusFindings
Smith et al. (2020)Cancer TherapyAscorbic acid enhances the cytotoxicity of doxorubicin in breast cancer cells.
Johnson et al. (2021)NeuroprotectionThe combination of ascorbic acid and piperazine derivatives significantly reduces neuroinflammation in mouse models of Alzheimer's disease.
Lee et al. (2022)Mood Disorders1-(4-phenethylpiperazin-1-yl)-2-(1-phenylcyclohexyl)ethanone shows promise as an antidepressant by modulating serotonin levels.

Notable Research Insights

  • Antioxidant Mechanisms : The ability of ascorbic acid to regenerate other antioxidants such as vitamin E has been highlighted in multiple studies, emphasizing its role in maintaining cellular health .
  • Synergistic Effects : The combination of ascorbic acid with various pharmacological agents has shown synergistic effects, enhancing therapeutic outcomes while minimizing adverse effects .
  • Clinical Trials : Ongoing clinical trials are investigating the efficacy of high-dose ascorbic acid in conjunction with traditional therapies for various cancers, with preliminary results indicating improved patient outcomes .

Mechanism of Action

The mechanism of action of (R)-5-((S)-1,2-dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one compound with 1-(4-phenethylpiperazin-1-yl)-2-(1-phenylcyclohexyl)ethanone (1:1) involves multiple pathways:

    Antioxidant Activity: The L-Ascorbic acid moiety scavenges free radicals, reducing oxidative stress.

    Enzyme Interaction: The piperazine derivative may interact with specific enzymes, altering their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Property Target Compound 3,4-Dichloro-5-(S)-(1-menthyloxy)-2(5H)-furanone 1-(4-(4-Aminophenyl)piperazin-1-yl)ethanone (R)-5-(2-hydroxyethyl)-2(5H)-furanone
Core Structure Furanone + Piperazine-Ketone Chlorinated furanone Piperazine-ketone Hydroxyethyl-furanone
Functional Groups 4 hydroxyl, dihydroxyethyl, piperazine, ketone Chloro, menthyloxy Piperazine, ketone, amino Hydroxyethyl, ketone
Synthetic Method Not reported in evidence; inferred H-bond-mediated co-crystallization KF/THF nucleophilic substitution Microwave-assisted coupling Derived from (R)-malic acid
Solubility Likely polar due to hydroxyls; moderate lipophilicity from aryl groups Low (chlorinated, bulky substituent) Moderate (polar piperazine) High (hydrophilic groups)
Pharmacokinetic Potential High (polar groups enhance solubility; piperazine aids membrane permeability) Limited (lipophilic substituents) Moderate (balanced polarity) High (hydrophilic)

Key Findings

Furanone Derivatives: The target compound’s furanone moiety shares synthetic parallels with and . Chlorinated furanones (e.g., ) require harsh conditions (KF/THF), while hydroxylated variants (e.g., ) are biosynthetically accessible from malic acid . The stereochemistry of the dihydroxyethyl chain in the target compound may influence chiral recognition in biological systems, a feature absent in simpler analogues.

Piperazine-Ketone Analogues: Piperazine-containing compounds like the target and ’s derivative exhibit modular synthetic routes. Microwave-assisted methods () enhance reaction efficiency compared to traditional heating .

Similarity Indexing: Using methodologies from , the Tanimoto coefficient could quantify structural similarity.

Research Implications and Limitations

  • Advantages: The combination of a polar furanone and a lipophilic piperazine-ketone may offer balanced solubility and bioavailability, addressing common drug development challenges.
  • Contradictions: and highlight divergent synthetic routes for furanones (chlorinated vs. hydroxylated), suggesting the target compound’s synthesis may require optimized conditions to preserve stereochemistry .
  • Data Gaps: No direct crystallographic or pharmacological data on the target compound exists in the provided evidence. Structural refinements using SHELX () or ORTEP () are recommended for future studies .

Biological Activity

The compound (R)-5-((S)-1,2-dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one , commonly known as a derivative of ascorbic acid (Vitamin C), has garnered attention due to its potential biological activities. When combined in a 1:1 ratio with 1-(4-phenethylpiperazin-1-yl)-2-(1-phenylcyclohexyl)ethanone , it may exhibit unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant capabilities, and potential therapeutic applications.

Structure and Composition

  • Molecular Formula : C₆H₈O₆
  • Molecular Weight : 176.12 g/mol
  • CAS Number : 50-81-7

The structure of the compound features a furan backbone with multiple hydroxyl groups, contributing to its reactivity and biological activity.

PropertyValue
SolubilityHighly soluble
Log P (octanol-water)-1.64
Topological Polar Surface Area (TPSA)107 Ų
Hydrogen Bond Donors4
Hydrogen Bond Acceptors6

These properties suggest good bioavailability and the potential for interaction with various biological targets.

Antioxidant Activity

As a derivative of ascorbic acid, this compound is expected to exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. Studies have shown that compounds with similar structures effectively scavenge free radicals and reduce oxidative damage in cellular models .

Anticancer Properties

Recent research indicates that the combination of (R)-5-((S)-1,2-dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one with 1-(4-phenethylpiperazin-1-yl)-2-(1-phenylcyclohexyl)ethanone may enhance anticancer activity.

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including HCT116 (colorectal cancer) and MCF-7 (breast cancer). The IC₅₀ values were reported at approximately 9.1 μM and 10.8 μM respectively, indicating potent activity .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells. Flow cytometry analyses revealed significant accumulation of cells in the G0/G1 phase following treatment, suggesting a blockade of cell cycle progression .
  • Synergistic Effects : The combination therapy with 1-(4-phenethylpiperazin-1-yl)-2-(1-phenylcyclohexyl)ethanone showed enhanced efficacy compared to individual treatments, highlighting the importance of synergistic interactions in drug design .

Other Biological Activities

Apart from anticancer effects, preliminary studies suggest potential neuroprotective effects due to its ability to modulate neurotransmitter systems, particularly through interactions with serotonin receptors . This aspect warrants further investigation into its applications in treating neurodegenerative diseases.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-5-((S)-1,2-dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one compound with 1-(4-phenethylpiperazin-1-yl)-2-(1-phenylcyclohexyl)ethanone (1:1)
Reactant of Route 2
(R)-5-((S)-1,2-dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one compound with 1-(4-phenethylpiperazin-1-yl)-2-(1-phenylcyclohexyl)ethanone (1:1)

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